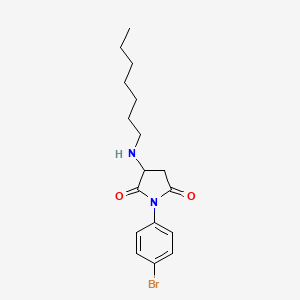
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA), and has been shown to have a variety of biochemical and physiological effects.
作用機序
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone acts as a positive allosteric modulator of GABA receptors. It enhances the binding of GABA to the receptor, which results in an increase in the inhibitory effects of GABA on the central nervous system. This mechanism of action is similar to that of benzodiazepines, but 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been shown to have a more selective effect on certain subtypes of GABA receptors.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABAergic neurons in the brain, which results in an overall decrease in neuronal activity. This decrease in neuronal activity has been shown to have anxiolytic and sedative effects. 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has also been shown to have anticonvulsant effects, which may be due to its ability to enhance the inhibitory effects of GABA on the central nervous system.
実験室実験の利点と制限
One advantage of using 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone in lab experiments is that it has a well-established synthesis method and has been extensively studied for its potential use in scientific research. 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone is that it has a relatively short half-life in vivo, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone. One direction is to investigate the potential therapeutic uses of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone in the treatment of anxiety, depression, and addiction. Another direction is to investigate the effects of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone on cognition and memory and to explore its potential use as a cognitive enhancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone and to investigate its potential use in combination with other drugs.
合成法
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 2-pyrrolidinone in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to yield 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone. This synthesis method has been well-established and has been used in numerous studies to produce high-quality 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone.
科学的研究の応用
1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including the modulation of GABAergic neurotransmission. 1-(4-chlorobenzoyl)-5-phenyl-2-pyrrolidinone has been used in studies investigating the role of GABA receptors in anxiety, depression, and addiction. It has also been used in studies investigating the effects of GABA receptor agonists and antagonists on cognition and memory.
特性
IUPAC Name |
1-(4-chlorobenzoyl)-5-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-8-6-13(7-9-14)17(21)19-15(10-11-16(19)20)12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWOZSXXJIVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5351513 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide](/img/structure/B5219478.png)
![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)

![(1-{[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5219495.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-5-methoxybenzamide](/img/structure/B5219498.png)

![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5219526.png)
![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)

![6-(4-methoxy-2,5-dimethylbenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5219569.png)